molecular formula C15H20N6O3 B2466843 N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide CAS No. 1014004-57-9

N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide

Cat. No. B2466843
M. Wt: 332.364
InChI Key: RSDBYLWHLXTTBL-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its potential reactivity.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.



Molecular Structure Analysis

This involves studying the 3D structure of the molecule, bond lengths and angles, and the presence of any chiral centers. Techniques like X-ray crystallography and NMR spectroscopy are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include substitution reactions, addition reactions, or redox reactions, among others.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and refractive index, among others.


Scientific Research Applications

Synthesis and Characterization

  • The study by Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including their X-Ray crystal study, to identify antitumor, antifungal, and antibacterial pharmacophore sites. This research provides foundational knowledge on the structural properties that contribute to the biological activities of these compounds (Titi et al., 2020).

Biological Activity

  • Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. This study highlights the potential anticancer applications of these compounds, with some showing significant inhibitory activity (Abdellatif et al., 2014).

Pharmacological Applications

  • Rahmouni et al. (2016) investigated a series of pyrazolopyrimidines for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. This study sheds light on the structure-activity relationships necessary for designing compounds with potential therapeutic applications (Rahmouni et al., 2016).

Chemical Reactivity and Derivatives Synthesis

  • Zeng et al. (2018) reported on the synthesis of N1-substituted octahydropyrano[2,3-d]pyrimidines derivatives, demonstrating the chemical reactivity and versatility of pyrimidine derivatives in generating structurally diverse molecules for further evaluation of their biological activities (Zeng et al., 2018).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and handling precautions associated with the compound.


Future Directions

This involves predicting or proposing future research directions or applications for the compound based on its properties and reactivity.


I hope this helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-5-10-7-12(22)19-15(17-10)21-11(6-9(4)20-21)18-14(24)13(23)16-8(2)3/h6-8H,5H2,1-4H3,(H,16,23)(H,18,24)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDBYLWHLXTTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide

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